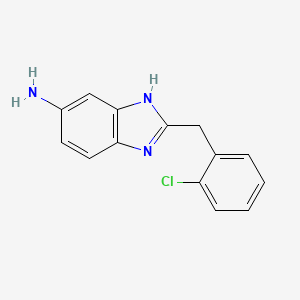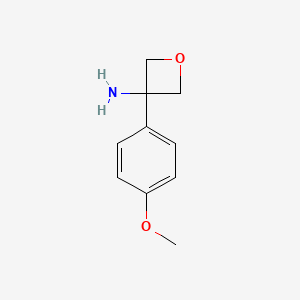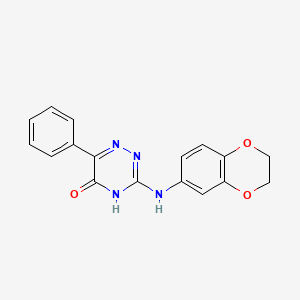![molecular formula C27H21NO4 B2729783 6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid CAS No. 2230808-66-7](/img/structure/B2729783.png)
6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid” is a complex organic molecule. It is related to the family of fluorenylmethyloxycarbonyl (Fmoc) compounds, which are commonly used in solid-phase peptide synthesis .
Synthesis Analysis
The synthesis of such compounds often involves a C-H Activation methodology . This process, developed by Jin-Quan Yu and coworkers, involves the formation of a carbon-carbon (C-C) bond mediated by palladium (Pd). The reaction can be made in tandem with 2-Methylpyridine .Applications De Recherche Scientifique
Synthesis Techniques and Applications
- Mono- and Difluoronaphthoic Acids Synthesis : The synthesis of mono- and difluoronaphthoic acids demonstrates the utility of aryl carboxamides, which are structurally related to 6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid. These compounds are found in several biologically active molecules. The synthesis process involves electrophilic fluorination and a general route that includes the elaboration of commercial fluorinated phenylacetic acids, showcasing the compound's relevance in developing novel chemical entities with potential biological activity (Tagat et al., 2002).
Optical and Photophysical Properties
- Naphthalene-Derived Compounds for Bio-Imaging : Naphthalene-1,8-dicarboxylic acid derivatives, including structures similar to 6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid, have been synthesized and characterized for their spectroscopic properties. These compounds demonstrate positive solvatochromism and potential for use in bio-imaging studies due to their fluorescence quantum yields, highlighting their significance in the development of new fluorescent bioactive compounds (Nicolescu et al., 2020).
Applications in Molecular Diagnostics
- Fluorescent Probes for β-Amyloid : A novel fluorescent probe based on the naphthalene structure, specifically designed for β-amyloids, was synthesized. This probe demonstrates high binding affinities toward Aβ(1–40) aggregates, indicating its potential as a powerful tool for the molecular diagnosis of Alzheimer’s disease. This application underlines the compound's relevance in the development of diagnostic agents for neurodegenerative diseases (Fa et al., 2015).
Liquid Crystalline Properties
- Mesogenic Homologous Series : The synthesis and characterization of compounds containing a 6-alkoxy 2-naphthoic acid and Schiff base-ester central linkage, similar in structure to the compound , have led to the discovery of new liquid crystalline compounds. These series demonstrate mesomorphic behavior, including nematic and smectic A mesophases, suggesting their potential applications in the field of liquid crystals (Thaker et al., 2012).
Environmental and Biodegradation Pathways
- Anaerobic Degradation of PAHs : Studies on the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs) have identified carboxylated naphthalene, similar to the compound in focus, as an intermediate in the biodegradation pathway. These findings provide insights into the environmental fate of such compounds and their potential for bioremediation strategies in contaminated aquifers (Meckenstock et al., 2004).
Propriétés
IUPAC Name |
6-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO4/c29-26(30)20-12-11-18-13-17(9-10-19(18)14-20)15-28-27(31)32-16-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-14,25H,15-16H2,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKZQBJHVBLRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC5=C(C=C4)C=C(C=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[3-(4-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2729701.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2729708.png)

![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2729710.png)


![4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene](/img/structure/B2729713.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2729716.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2729717.png)

![2-Chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine](/img/structure/B2729719.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2729721.png)